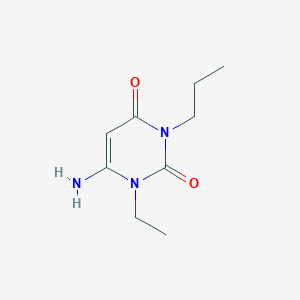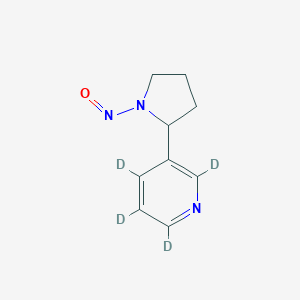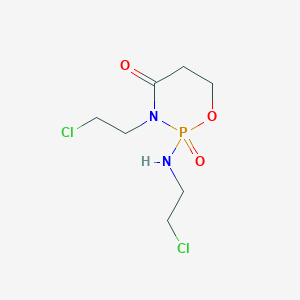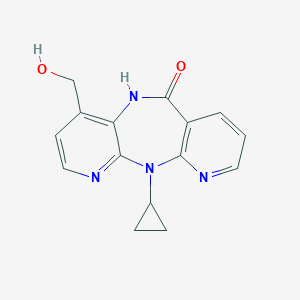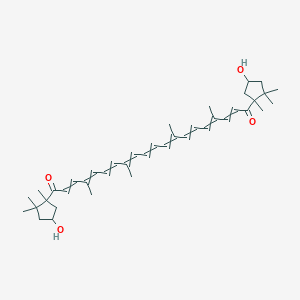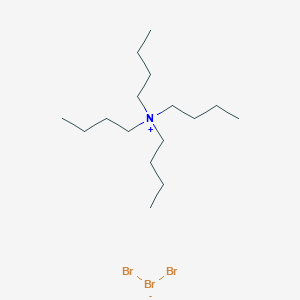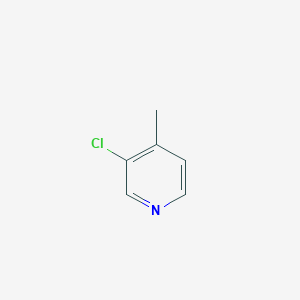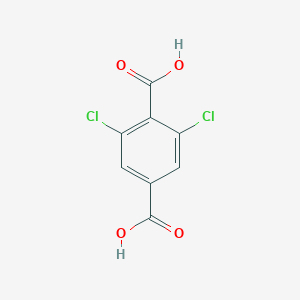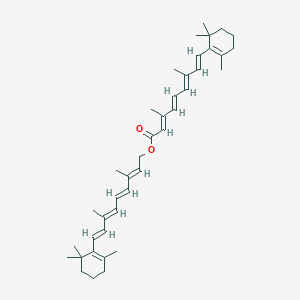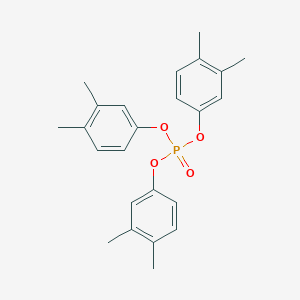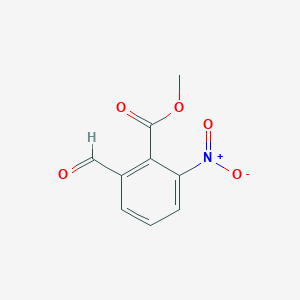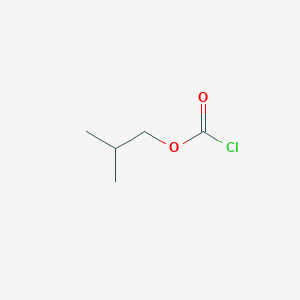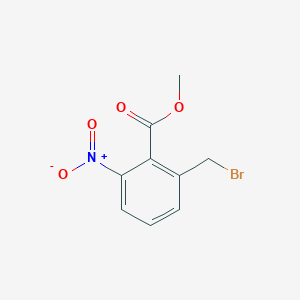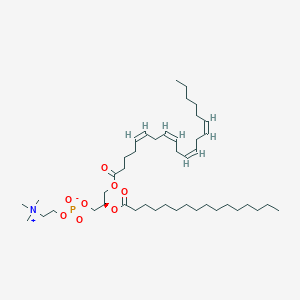
PC(20:4(5Z,8Z,11Z,14Z)/16:0)
Overview
Description
PC(20:4(5Z,8Z,11Z,14Z)/16:0) is a type of phosphatidylcholine (PC), a major component of biological membranes . It has a saturated chain (16:0) at the sn-1 position and an unsaturated chain (20:4) at the sn-2 position . The unsaturated chain contains four cis double bonds, making it a polyunsaturated fatty acid .
Synthesis Analysis
Phosphatidylcholines like PC(20:4(5Z,8Z,11Z,14Z)/16:0) are typically synthesized through the Kennedy pathway . This pathway involves the stepwise addition of three molecules to glycerol: first a fatty acid, then another fatty acid, and finally a phosphocholine .
Molecular Structure Analysis
The molecular formula of PC(20:4(5Z,8Z,11Z,14Z)/16:0) is C44H80NO8P . It contains a glycerol backbone, two fatty acid chains, and a phosphocholine head group . The fatty acid chains are attached to the glycerol backbone via ester bonds, and the phosphocholine group is attached via a phosphoester bond .
Chemical Reactions Analysis
As a phospholipid, PC(20:4(5Z,8Z,11Z,14Z)/16:0) can participate in various chemical reactions. For example, it can be hydrolyzed by phospholipases to produce fatty acids and other products . It can also undergo transacylation reactions, where one of its fatty acid chains is replaced by another .
Physical And Chemical Properties Analysis
The physical and chemical properties of PC(20:4(5Z,8Z,11Z,14Z)/16:0) are influenced by its structure. For example, the presence of the polyunsaturated fatty acid chain can affect the fluidity of the membrane . The phosphocholine head group gives the molecule a zwitterionic character, allowing it to interact with both lipids and water .
Scientific Research Applications
For a comprehensive analysis of its applications, it would be best to refer to scientific literature or databases that specialize in lipid research. These resources may provide more detailed information on the specific uses of “PC(20:4(5Z,8Z,11Z,14Z)/16:0)” in various scientific fields.
- This compound is often used in lipidomics research, which is the large-scale study of pathways and networks of cellular lipids in biological systems .
- The compound can be used as a standard in mass spectrometry-based lipidomics .
- Quantitative data obtained from these studies can provide insights into lipid metabolism and the role of lipids in health and disease .
- As a phospholipid, this compound is a major component of cell membranes .
- It can be used in studies investigating the properties and functions of cell membranes .
- These studies can provide insights into cellular processes such as signal transduction, membrane trafficking, and cell adhesion .
- Some studies have suggested that oxidized forms of this compound can influence inflammation and immune responses .
- This compound can be used in studies investigating these processes .
- The results of these studies can contribute to our understanding of diseases such as atherosclerosis and autoimmune disorders .
Lipidomics Research
Cell Membrane Studies
Inflammation and Immune Response Studies
Future Directions
Future research on PC(20:4(5Z,8Z,11Z,14Z)/16:0) may focus on its roles in health and disease. For example, changes in the composition of phosphatidylcholines in the membrane have been linked to various diseases, including cancer and neurodegenerative disorders . Understanding these changes could lead to new diagnostic and therapeutic strategies .
properties
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-24-19-17-15-13-11-9-7-2/h14,16,20-21,23,25,28,30,42H,6-13,15,17-19,22,24,26-27,29,31-41H2,1-5H3/b16-14-,21-20-,25-23-,30-28-/t42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDHBQQGURLBGJ-IVFHWKNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647289 | |
| Record name | (2R)-2-(Hexadecanoyloxy)-3-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
782.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(20:4(5Z,8Z,11Z,14Z)/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
PC(20:4(5Z,8Z,11Z,14Z)/16:0) | |
CAS RN |
35418-58-7 | |
| Record name | (2R)-2-(Hexadecanoyloxy)-3-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



